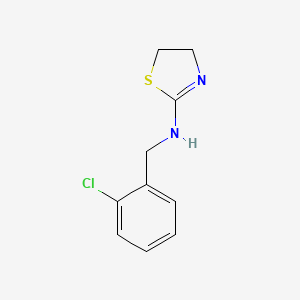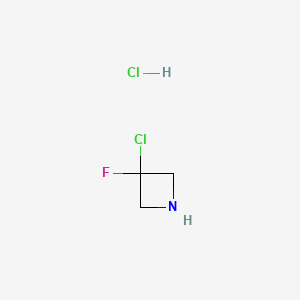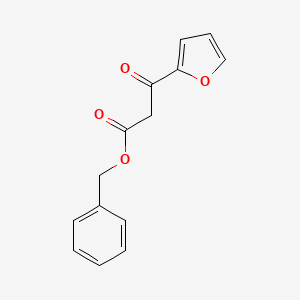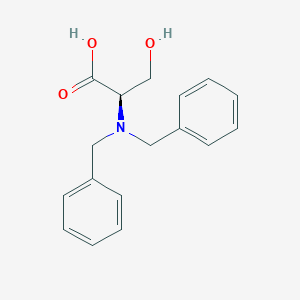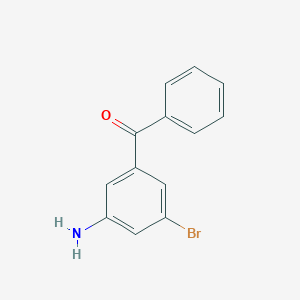
(3-Amino-5-bromophenyl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-bromophenyl)-phenylmethanone is an organic compound that features a bromine atom and an amino group attached to a phenyl ring, which is further connected to a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-bromophenyl)-phenylmethanone typically involves the bromination of a phenylmethanone derivative followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-5-bromophenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
(3-Amino-5-bromophenyl)-phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Amino-5-bromophenyl)-phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Amino-5-bromophenyl)methanol
- (3-Amino-5-bromophenyl)acetic acid
- (3-Amino-5-bromophenyl)ethanol
Uniqueness
(3-Amino-5-bromophenyl)-phenylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H10BrNO |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
(3-amino-5-bromophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
Clave InChI |
HNSWHUXOQVJNOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)

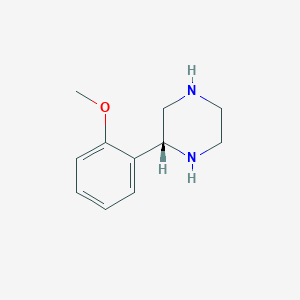
![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
